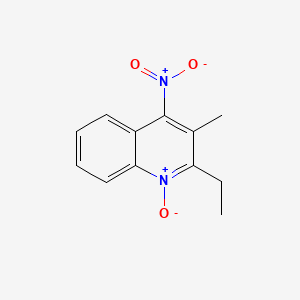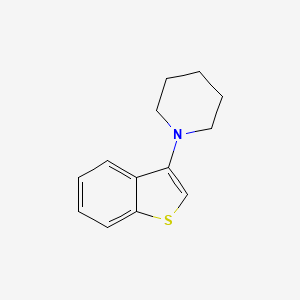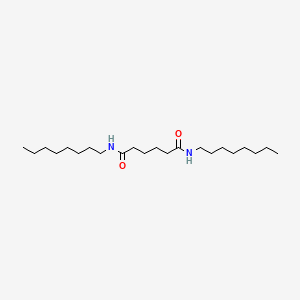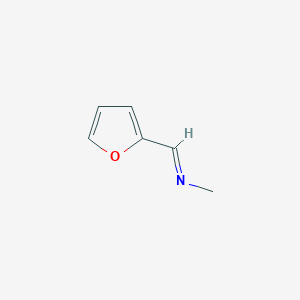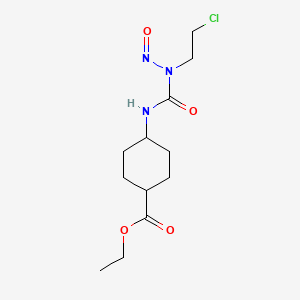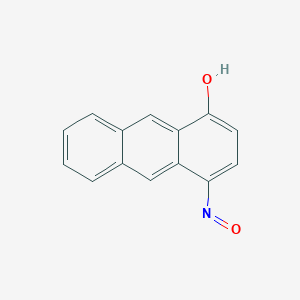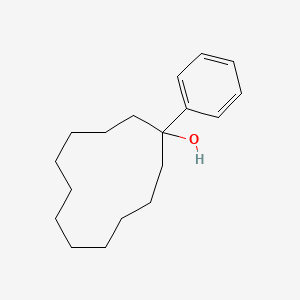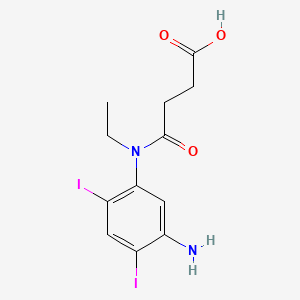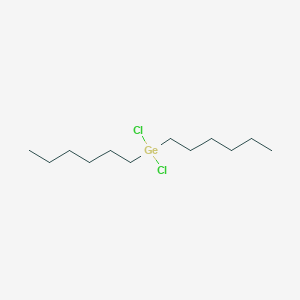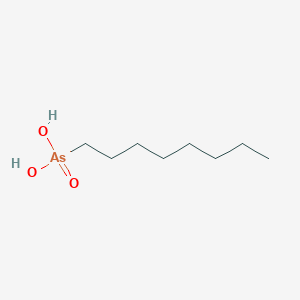![molecular formula C15H13Cl4NO B14678419 4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline CAS No. 38766-67-5](/img/structure/B14678419.png)
4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline is a complex organic compound with the molecular formula C16H13Cl4NO2S. This compound is known for its unique chemical structure, which includes a methoxy group, a trichloromethyl group, and a chlorophenyl group. It is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with 2,2,2-trichloro-1-(4-chlorophenyl)ethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process often includes purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or chlorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2,2,2-trichloro-1-(phenylthio)ethyl)benzamide
- 4-methoxy-N-(2,2,2-trichloro-1-(4-formylphenoxy)ethyl)benzamide
- 4-methoxy-N-(2,2,2-trichloro-1-(cyclohexylamino)ethyl)benzamide
Uniqueness
4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
38766-67-5 |
|---|---|
Molecular Formula |
C15H13Cl4NO |
Molecular Weight |
365.1 g/mol |
IUPAC Name |
4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline |
InChI |
InChI=1S/C15H13Cl4NO/c1-21-13-8-6-12(7-9-13)20-14(15(17,18)19)10-2-4-11(16)5-3-10/h2-9,14,20H,1H3 |
InChI Key |
VVNXFXAWKZGZEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


